1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5(2)8-7(12)6-4-11(3)10-9-6/h4-5H,1-3H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMBDDLWQUUTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Intermediate
The foundational step in the industrial preparation of the target compound involves generating 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, as detailed in the patent US20180029999A1. This method prioritizes cost-effectiveness and scalability, bypassing toxic intermediates like sodium azide.
Procedure :
- Starting Material : 1-Methyl-4,5-dibromo-1H-1,2,3-triazole (2.0 g, 8.30 mmol) is dissolved in tetrahydrofuran (THF, 15 mL) and cooled to −20°C.
- Grignard Addition : Isopropylmagnesium chloride (4.77 mL, 9.55 mmol, 2.0 M in THF) is added dropwise, followed by stirring for 1 h.
- Carbonation : Carbon dioxide is bubbled through the reaction mixture at −10°C for 10 min, forming the carboxylate intermediate.
- Acid Work-Up : Hydrochloric acid (7 mL) is added to protonate the carboxylate, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid after extraction and crystallization (587 mg, 50% yield).
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature Range | −20°C to 16°C |
| Solvent System | THF/HCl |
| Mole Ratio (Substrate:Grignard) | 1:1.15 |
| Yield | 50% |
Characterization :
The carboxylic acid intermediate is confirmed via $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 3.73 (s, 3H, -NCH$$3 $$), 4.26 (q, 2H, -CH$$2$$CH$$3 $$).
Alternative Routes: Cycloaddition and Functional Group Interconversion
Hydrolysis of Ester Derivatives
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (from) can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by amidation. However, this two-step process is less efficient (overall yield: 40–50%) than the Grignard method.
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics for Key Preparation Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Grignard + Amidation | 50 | >95 | High | Low |
| Click Chemistry | 60–70 | 90 | Moderate | High |
| Ester Hydrolysis | 40–50 | 85 | Low | Moderate |
Critical Observations :
- The Grignard route excels in scalability and cost, albeit with moderate yields.
- Click chemistry offers higher yields but faces safety and economic barriers.
Industrial Process Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group participates in nucleophilic substitution, particularly under acidic or basic conditions.
Key Reaction : Hydrolysis of the carboxamide to carboxylic acid.
-
Product : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid.
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 60°C |
| Yield | 85–90% |
Cross-Coupling Reactions
The triazole ring’s C5 position can undergo Suzuki–Miyaura cross-coupling for aryl functionalization .
Example : Reaction with 4-fluorophenylboronic acid.
-
Conditions : Pd(OAc)<sub>2</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O (3:1), 85–90°C .
-
Product : 5-(4-Fluorophenyl)-1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.
| Parameter | Value |
|---|---|
| Reaction Time | 10–12 hours |
| Yield | 82–91% |
Electrophilic Aromatic Substitution
The triazole ring undergoes electrophilic substitution at the C5 position due to electron-rich nitrogen atoms.
Example : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Product : 5-Nitro-1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.
| Parameter | Value |
|---|---|
| Nitration Reagent | Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3) |
| Temperature | 0–5°C |
| Yield | 65–70% |
Reduction Reactions
The carboxamide group can be reduced to an amine using LiAlH<sub>4</sub> or BH<sub>3</sub>·THF.
Example : Reduction to 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-methanamine.
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 66°C |
| Yield | 75–80% |
Biological Activity-Related Reactions
The compound’s triazole ring interacts with biological targets through hydrogen bonding and π-stacking .
Key Interaction : Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, in the development of anticancer agents. Triazole compounds are known for their ability to inhibit cell growth across various cancer cell lines. For instance, one study reported that certain triazole derivatives exhibited IC50 values ranging from 1.02 to 74.28 μM against six different cancer cell lines .
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. A study demonstrated that triazole derivatives could effectively inhibit the growth of multiple bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.0156 mg/mL . This suggests that this compound could be a promising candidate for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, some triazole derivatives have demonstrated anti-inflammatory effects. Research indicates that certain compounds within this class can reduce inflammation in animal models without significant toxicity . This positions them as potential therapeutic agents for inflammatory diseases.
Agricultural Applications
Fungicides and Herbicides
Triazole compounds are widely recognized for their efficacy as fungicides and herbicides. The unique nitrogen-containing ring structure of triazoles allows them to interfere with the biosynthesis of ergosterol in fungi, which is crucial for fungal cell membrane integrity. This mechanism makes them effective against a variety of plant pathogens .
Plant Growth Regulators
Moreover, some studies have explored the use of triazole derivatives as plant growth regulators. These compounds can enhance crop yield and stress resistance by modulating plant hormonal pathways . The application of this compound in agriculture could lead to improved agricultural productivity.
Materials Science
Corrosion Inhibitors
The stability and chemical properties of triazole derivatives make them suitable candidates for use as corrosion inhibitors in metals and alloys. Research has shown that these compounds can significantly reduce corrosion rates in aggressive environments by forming protective films on metal surfaces . The effectiveness of these inhibitors can be evaluated using electrochemical impedance spectroscopy (EIS) techniques.
Polymer Additives
Triazoles can also serve as additives in polymer formulations to enhance thermal stability and mechanical properties. By incorporating triazole derivatives into polymer matrices, researchers have observed improvements in material performance under various environmental conditions .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a study published by Gholampour et al., new triazole hybrids were synthesized and evaluated for their anticancer properties against human cancer cell lines such as MCF-7 and HT-29. The results indicated significant cytotoxicity at concentrations between 10 to 20 μM, showcasing the potential of these compounds in cancer therapy .
Case Study 2: Agricultural Efficacy
Research conducted by Alizadeh et al. explored the use of triazole derivatives as fungicides in agricultural settings. The study demonstrated that these compounds effectively inhibited fungal growth while being environmentally friendly and non-toxic to beneficial organisms .
Mechanism of Action
The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,3-triazole-4-carboxamide: Similar in structure but lacks the propan-2-yl group, which may affect its reactivity and biological activity.
1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate:
Biological Activity
1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring followed by the introduction of the carboxamide group. The synthetic route often utilizes azide-alkyne cycloaddition reactions (click chemistry), which are efficient for constructing triazole derivatives.
General Synthetic Route
- Formation of Triazole : The reaction between an azide and an alkyne under copper(I) catalysis.
- Carboxamide Formation : The introduction of a carboxamide group through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, some derivatives have shown efficacy comparable to established chemotherapeutics like doxorubicin.
Table 1: Cytotoxicity Data of Triazole Derivatives
The mechanism by which triazoles exert their anticancer effects often involves inducing apoptosis in cancer cells. This can occur through several pathways:
- DNA Damage : Triazoles can cause DNA fragmentation and chromatin condensation.
- Mitochondrial Dysfunction : Many triazoles lead to a decrease in mitochondrial membrane potential.
Research has shown that this compound induces significant morphological changes in treated cells, indicating its potential as a therapeutic agent against malignancies.
Study on Antiproliferative Activity
In a recent study evaluating various triazole derivatives for their antiproliferative activity against cancer cell lines:
- Methodology : The compounds were screened for their ability to inhibit cell growth using MTT assays.
- Findings : The study found that certain derivatives exhibited potent activity at nanomolar concentrations. Specifically, 1-methyl-N-(propan-2-yl)-triazole demonstrated promising results against human leukemic T-cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoles. Modifications to the triazole ring and side chains can significantly influence potency and selectivity:
- Substituents on the Triazole Ring : Variations can enhance binding affinity to target proteins.
- Alkyl Chain Length : The length and branching of alkyl groups impact solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and coupling reactions for substituent introduction. Key reagents include copper(I) iodide (CuI) for click chemistry and palladium catalysts for cross-coupling. Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading to enhance yield (e.g., 70–85% reported in analogous triazole syntheses) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and confirm regioselectivity of the triazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) using C18 columns and UV detection .
Q. How can researchers design initial biological screening assays to evaluate antimicrobial or anticancer activity?
- Methodology :
- Microplate Dilution Assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Cell Viability Assays (MTT/XTT) : Screen anticancer potential using cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction utilized to determine the molecular conformation of this compound?
- Methodology : Crystallize the compound via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, analyzing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between triazole N atoms and solvent molecules). Anisotropic displacement parameters validate thermal motion accuracy .
Q. What computational approaches are recommended for elucidating the mechanism of action of this triazole derivative?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., β-catenin for Wnt pathway inhibition). Use PDB structures (e.g., 1IJQ) and prioritize poses with lowest binding energies .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations, analyzing RMSD and hydrogen bond persistence .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R’s metafor package) to identify confounding variables (e.g., solvent effects, impurity interference) .
Q. What strategies improve metabolic stability in pharmacokinetic studies of this compound?
- Methodology :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Structural modifications (e.g., fluorination of the phenyl group) reduce CYP450-mediated degradation .
Q. How do substituent variations (e.g., methyl vs. chlorophenyl groups) impact structure-activity relationships (SAR)?
- Methodology :
- Comparative SAR Table :
| Substituent | Anticancer IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 | 2.8 | |
| 3-Methoxybenzyl | 28.7 ± 3.1 | 1.9 | |
| Propan-2-yl (current) | 18.5 ± 2.4 | 2.2 |
- Free-Wilson Analysis : Quantify contributions of substituents to activity using QSAR software (e.g., MOE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
